(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

Description

The exact mass of the compound (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9,9-dihexylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35BO2/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26(27)28)19-24(22)25/h9-10,13-16,19,27-28H,3-8,11-12,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWASBXIXSWJVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCC)CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479188 | |

| Record name | (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371193-08-7 | |

| Record name | (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dihexylfluorene-2-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a key organic compound utilized in various research and development applications, particularly in the synthesis of organic electronic materials and pharmaceuticals.

Chemical Identity and Molecular Formula

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a derivative of fluorene, characterized by the presence of two hexyl chains at the C9 position and a boronic acid functional group at the C2 position. These substitutions are crucial for its solubility in organic solvents and its reactivity in cross-coupling reactions.

The definitive molecular formula for this compound is C25H35BO2 .[1] This formula is derived from its molecular structure, which consists of 25 carbon atoms, 35 hydrogen atoms, one boron atom, and two oxygen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is based on the precise atomic masses of Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O).

The molecular weight is determined to be 378.36 g/mol .[1]

Atomic Weights of Constituent Elements

The following table summarizes the standard atomic weights of the elements present in the compound.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Boron | B | 10.811 |

| Oxygen | O | 15.999 |

Molecular Weight Calculation

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of B atoms × Atomic weight of B) + (Number of O atoms × Atomic weight of O)

(25 × 12.011) + (35 × 1.008) + (1 × 10.811) + (2 × 15.999) = 378.364 g/mol

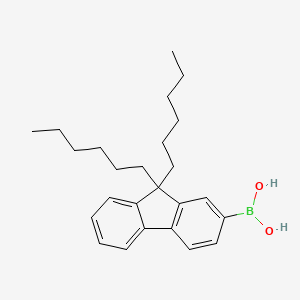

Molecular Structure

The structural arrangement of atoms is fundamental to the chemical properties and reactivity of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid. The diagram below illustrates the connectivity of the atoms within the molecule.

Caption: Molecular structure of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid.

Experimental Data Summary

The following table presents the key quantitative data for (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid.

| Parameter | Value | Reference |

| Molecular Formula | C25H35BO2 | [1] |

| Molecular Weight | 378.36 g/mol | [1] |

| CAS Number | 371193-08-7 | [1] |

Experimental Protocols

The determination of the molecular weight of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is typically not performed as a standalone experiment but is calculated based on the confirmed molecular formula. The confirmation of the molecular formula and structure is achieved through a combination of the following standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To determine the number and environment of hydrogen atoms.

-

¹³C NMR: To determine the number and environment of carbon atoms.

Methodology:

-

A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The NMR spectrum is acquired using a high-field NMR spectrometer.

-

The chemical shifts, integration, and coupling patterns are analyzed to confirm the presence of the fluorene core, the two hexyl chains, and the correct substitution pattern.

Mass Spectrometry (MS)

Methodology:

-

A sample is introduced into the mass spectrometer.

-

The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

The observed m/z value is compared to the calculated exact mass of the proposed molecular formula (C25H35BO2) to confirm its identity.

Elemental Analysis

Methodology:

-

A precisely weighed sample of the compound is combusted.

-

The amounts of carbon, hydrogen, and other elements (if applicable) are determined by measuring the amounts of CO₂, H₂O, and other combustion products.

-

The experimentally determined percentage composition of each element is compared with the theoretical percentages calculated from the molecular formula.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound like (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid.

Caption: Workflow for Molecular Weight Determination.

References

Technical Guide: (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

CAS Number: 371193-08-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a key intermediate in the synthesis of advanced organic materials. The information is tailored for professionals in materials science and organic synthesis. While boronic acids, as a class of compounds, have significant applications in medicinal chemistry, this specific molecule is predominantly utilized in the field of organic electronics. Extensive searches for its application in drug development or biological signaling pathways have not yielded any results, indicating its specialized role as a building block for organic semiconductors.

Core Compound Data

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a white crystalline powder. The dihexyl substituents at the 9-position of the fluorene core enhance its solubility in common organic solvents, facilitating its use in solution-processable applications for fabricating organic electronic devices.

| Property | Value |

| CAS Number | 371193-08-7 |

| Molecular Formula | C₂₅H₃₅BO₂ |

| Molecular Weight | 378.36 g/mol |

| Melting Point | 98 °C |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% (by HPLC) |

Synthesis and Experimental Protocols

The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is typically achieved through a two-step process, starting from 2-bromofluorene. The first step involves the alkylation of the fluorene core, followed by a borylation reaction.

Step 1: Synthesis of 2-bromo-9,9-dihexyl-9H-fluorene

The precursor, 2-bromo-9,9-dihexyl-9H-fluorene, is synthesized by the alkylation of 2-bromofluorene. This reaction introduces the hexyl chains that ensure solubility.

Experimental Protocol:

-

To a solution of 2-bromofluorene in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride or potassium tert-butoxide is added at room temperature to deprotonate the C9 position of the fluorene.

-

The reaction mixture is then treated with 1-bromohexane. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete dialkylation.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-9,9-dihexyl-9H-fluorene.

Step 2: Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

The conversion of the brominated precursor to the corresponding boronic acid is a standard procedure in organic synthesis, often involving a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol:

-

A solution of 2-bromo-9,9-dihexyl-9H-fluorene in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for approximately one hour to ensure complete lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl).

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried.

-

After solvent removal, the crude boronic acid is purified, typically by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) or by column chromatography.

Characterization Data

The identity and purity of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid are confirmed through various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum will be consistent with the molecular structure, showing characteristic peaks for the aromatic protons of the fluorene core and the aliphatic protons of the two hexyl chains. The B(OH)₂ protons may appear as a broad singlet. |

| HPLC | A purity of ≥98% is commonly reported for commercially available samples. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the compound. |

Applications in Organic Electronics

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key building block for the synthesis of conjugated polymers and oligomers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The boronic acid functional group makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the 9,9-dihexylfluorene unit into larger conjugated systems.

The fluorene core provides thermal and photochemical stability, as well as high fluorescence quantum yields, which are desirable properties for materials used in electronic devices. The hexyl chains contribute to the solubility and processability of the final materials.

Logical Workflow and Signaling Pathways

As this compound is primarily a synthetic intermediate for materials science, its direct involvement in biological signaling pathways has not been reported. However, the logical workflow for its application in the synthesis of organic electronic materials can be visualized.

Caption: Synthetic and application workflow for (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid.

This diagram illustrates the synthetic pathway from 2-bromofluorene to the target boronic acid and its subsequent use in Suzuki-Miyaura coupling reactions to create conjugated materials for organic electronic devices.

An In-depth Technical Guide to (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: Synthesis, Properties, and Applications

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a synthetically versatile organic compound that serves as a crucial building block in the development of advanced materials, particularly for organic electronics. Its fluorene core, functionalized with two hexyl chains, imparts solubility and processability, while the boronic acid group enables the formation of carbon-carbon bonds through cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is characterized by a tricyclic fluorene scaffold with two hexyl chains attached to the C9 position and a boronic acid moiety at the C2 position. The hexyl groups prevent aggregation and enhance solubility in organic solvents, which is critical for the fabrication of thin-film electronic devices.

A summary of the key physicochemical properties of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is presented in the table below.

| Property | Value |

| CAS Number | 371193-08-7 |

| Molecular Formula | C₂₅H₃₅BO₂ |

| Molecular Weight | 378.36 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 98 °C |

| Boiling Point (Predicted) | 542.2 ± 53.0 °C |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ |

| pKa (Predicted) | 8.63 ± 0.40 |

Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is typically achieved through a two-step process starting from 2-bromofluorene. The first step involves the alkylation of the C9 position, followed by the conversion of the bromo group to a boronic acid moiety.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene

-

Alkylation of 2-Bromofluorene: To a solution of 2-bromofluorene in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) or potassium tert-butoxide is added at 0 °C to deprotonate the C9 position.

-

Addition of Hexyl Bromide: 1-Bromohexane is then added to the reaction mixture, and the solution is stirred at room temperature or gently heated to facilitate the dialkylation at the C9 position.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-bromo-9,9-dihexyl-9H-fluorene.

Step 2: Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

-

Lithiation or Grignard Formation: 2-Bromo-9,9-dihexyl-9H-fluorene is dissolved in anhydrous THF and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange. Alternatively, a Grignard reagent can be prepared by reacting the bromo-fluorene derivative with magnesium turnings.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis and Purification: The reaction is quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is then purified by recrystallization or column chromatography.

The overall synthetic workflow can be visualized as follows:

Key Applications in Suzuki Cross-Coupling Reactions

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key reagent in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the fluorene core and various aryl or vinyl halides, leading to the synthesis of conjugated polymers and oligomers with tailored optoelectronic properties. These materials are widely used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The catalytic cycle of the Suzuki coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Conclusion

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a valuable and versatile building block in the field of organic materials chemistry. Its synthesis, while requiring careful execution of standard organic transformations, provides access to a wide range of fluorene-based materials with tunable properties. The primary application of this compound in Suzuki cross-coupling reactions has led to significant advancements in the performance of organic electronic devices. This guide provides a foundational understanding for researchers and professionals working on the design and synthesis of novel organic materials for various technological applications.

Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a key building block in the development of organic electronics and other advanced materials. This document details the synthetic pathway, including experimental protocols for the preparation of the precursor 2-bromo-9,9-dihexyl-9H-fluorene and its subsequent conversion to the target boronic acid. Quantitative data is summarized in structured tables, and a visual representation of the synthetic workflow is provided.

Introduction

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a versatile organic compound widely utilized in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorene core provides a rigid and highly fluorescent backbone, while the dihexyl chains at the 9-position enhance solubility in common organic solvents, facilitating material processing. The boronic acid moiety at the 2-position serves as a crucial functional group for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.

Synthetic Pathway

The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is typically achieved in a two-step process starting from 2-bromofluorene. The first step involves the alkylation of 2-bromofluorene to introduce the two hexyl chains at the 9-position, yielding 2-bromo-9,9-dihexyl-9H-fluorene. The second step is the conversion of the bromo-functionalized fluorene derivative into the corresponding boronic acid via a lithiation-borylation reaction.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Bromofluorene | 1133-80-8 | C₁₃H₉Br | 245.11 | Solid | 110-113 |

| 2-Bromo-9,9-dihexyl-9H-fluorene | 226070-05-9 | C₂₅H₃₃Br | 413.43 | White solid or viscous liquid[1] | Not definitively reported |

| (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid | 371193-08-7 | C₂₅H₃₅BO₂ | 378.36 | White to off-white powder | 98 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |

| 2-Bromo-9,9-dihexyl-9H-fluorene | Specific data not available in searched literature. Similar compound 2,7-dibromo-9,9-dihexyl-9H-fluorene shows peaks around δ 7.5 (aromatic H), 1.9 (CH₂), 1.1 (CH₂), 0.8 (CH₃). | Specific data not available in searched literature. |

| (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid | Specific data not available in searched literature. Similar compound (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid shows peaks around δ 8.2 (aromatic H), 2.0 (CH₂), 1.1 (CH₂), 0.8 (CH₃). | Specific data not available in searched literature. |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene[1]

This procedure details the alkylation of 2-bromofluorene to yield the dihexyl-substituted precursor.

Materials:

-

2-Bromofluorene

-

1-Bromohexane

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

50% aqueous sodium hydroxide (NaOH)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Saturated saline solution

Procedure:

-

To a 250 mL round-bottom flask, add 2-bromofluorene (1.0 equiv), 1-bromohexane (excess), and tetrabutylammonium bromide.

-

Add 50% aqueous NaOH to the flask.

-

Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous phase with ether (3 x 50 mL).

-

Combine the organic phases and wash with saturated saline (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by short silica gel column chromatography using petroleum ether/ethyl acetate (20:1) as the eluent to yield the product as a white solid or viscous liquid.

Step 2: Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

This representative protocol is based on a general lithiation-borylation procedure and may require optimization.

Materials:

-

2-Bromo-9,9-dihexyl-9H-fluorene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated saline solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-9,9-dihexyl-9H-fluorene (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2M HCl at 0 °C.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid as a white to off-white solid.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid.

Caption: Synthetic route to (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid.

References

In-depth Technical Guide: (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

Executive Summary

This document addresses the inquiry regarding the mechanism of action of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid. A comprehensive review of scientific literature reveals that this specific molecule is primarily documented as a building block in the field of materials science, particularly for the synthesis of organic electronic materials. There is currently no available scientific literature detailing a biological mechanism of action for (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid in a pharmacological or therapeutic context.

However, the core chemical structures of this compound—the fluorene scaffold and the boronic acid moiety—are individually associated with significant and diverse biological activities. This guide, therefore, provides an in-depth overview of the known biological and therapeutic potential of fluorene derivatives and boronic acids as separate classes of compounds. This information is intended to provide a foundational understanding for researchers interested in the potential future investigation of fluorene-based boronic acids as therapeutic agents.

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: Primary Application

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is an organic compound utilized in synthetic chemistry. Its fluorene core provides a rigid, planar, and thermally stable structure with favorable electronic properties. The boronic acid group makes it a key intermediate for Suzuki-Miyaura cross-coupling reactions, a fundamental method for creating carbon-carbon bonds. These characteristics make it a valuable component in the creation of advanced polymers and other organic materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The Therapeutic Potential of the Fluorene Scaffold

The fluorene moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] Recent research has highlighted their potential as antimicrobial and anticancer agents.[1][2]

Antimicrobial and Antifungal Activity: Fluorene derivatives have emerged as promising agents to combat antimicrobial resistance.[2] They have shown efficacy against various bacterial and fungal strains.[1] For instance, certain fluorene derivatives have demonstrated potent antifungal and antibiofilm activity against fluconazole-resistant Candida albicans.[2] The proposed mechanisms for their antimicrobial effects include the inhibition of biofilm formation, disruption of cell aggregation, and interference with hyphal formation.[2] Some derivatives also induce the production of reactive oxygen species (ROS) in microbes.[2]

Anticancer Activity: Various fluorene derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[1] The anticancer mechanisms are often linked to the induction of apoptosis (programmed cell death), which can be triggered by the generation of reactive oxygen species (ROS).[1]

Neuroprotective and Anti-inflammatory Properties: Beyond their antimicrobial and anticancer effects, some fluorene derivatives also exhibit neuroprotective and anti-inflammatory activities, suggesting their potential in addressing complex conditions like Alzheimer's disease and other inflammatory disorders.[1]

The Therapeutic Potential of Boronic Acids

The incorporation of a boronic acid group into a molecule can confer significant biological activity.[3][4] This functional group has gained considerable attention in medicinal chemistry, particularly after the approval of the proteasome inhibitor bortezomib.[3][4] Boronic acids are Lewis acids that can form reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues found in the active sites of enzymes.[5] This ability to interact with key biological targets has led to the development of several FDA-approved drugs.[4]

Mechanism of Action as Enzyme Inhibitors: A primary mechanism of action for many boronic acid-containing drugs is the inhibition of enzyme activity. For example, bortezomib targets the proteasome by forming a stable complex with the N-terminal threonine hydroxyl group in its active site.[3] This disrupts the NF-κB signaling pathway, leading to cell growth inhibition and apoptosis in cancer cells.[3] Other boronic acid derivatives have been developed as inhibitors of β-lactamases, which are enzymes that confer bacterial resistance to antibiotics.[4]

Diverse Biological Applications: The therapeutic potential of boronic acids extends beyond enzyme inhibition. They have been investigated for a variety of biological applications, including:

Hypothetical Mechanism of Action and Future Directions

While there is no direct evidence for the biological activity of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, its structure, which combines a fluorene scaffold with a boronic acid moiety, suggests potential avenues for future research. A logical workflow for investigating the potential biological activity of this or similar compounds is outlined below.

A hypothetical signaling pathway that could be investigated, based on the known activities of fluorene and boronic acid derivatives, might involve the inhibition of a key cellular enzyme, leading to downstream effects on cell survival and proliferation.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: A Technical Guide for Advanced Organic Electronics

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring a rigid and highly fluorescent fluorene core functionalized with a reactive boronic acid group and solubilizing hexyl chains, makes it an invaluable monomer for the creation of high-performance polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This technical guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols and characterization data.

Physicochemical and Spectroscopic Properties

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is typically a white to off-white solid that is soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. The presence of the two hexyl chains at the C9 position of the fluorene core prevents aggregation and enhances processability, which is crucial for device fabrication.

Table 1: Physicochemical Properties of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

| Property | Value |

| CAS Number | 371193-08-7 |

| Molecular Formula | C25H35BO2 |

| Molecular Weight | 378.36 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 98 °C |

| Purity | >97% |

Table 2: Representative Spectroscopic Data for (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.2 (s, 2H, B(OH)₂), 7.8-7.9 (m, 3H, Ar-H), 7.6-7.7 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 2.0 (t, 4H, -CH₂-), 1.0-1.2 (m, 12H, -CH₂-), 0.8 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 151.0, 142.0, 138.0, 135.0, 130.0, 127.0, 123.0, 120.0, 55.0, 40.0, 31.5, 29.7, 23.8, 22.6, 14.1 |

| ¹¹B NMR (CDCl₃, 128 MHz), δ (ppm) | 28.0 (s) |

| Mass Spectrometry (ESI-MS) | m/z: 379.27 [M+H]⁺ |

Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is typically achieved through a two-step process starting from 2-bromofluorene. The first step involves the alkylation of the fluorene core, followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-9,9-dihexyl-9H-fluorene

-

To a solution of 2-bromofluorene (1.0 equiv) in dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (10.0 equiv).

-

To this stirred suspension, add 1-bromohexane (3.0 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2-bromo-9,9-dihexyl-9H-fluorene as a colorless oil.

Step 2: Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

-

Dissolve 2-bromo-9,9-dihexyl-9H-fluorene (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise and stir the mixture at -78°C for 1 hour.

-

To the resulting solution, add triisopropyl borate (1.5 equiv) dropwise, maintaining the temperature at -78°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir for 1 hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid as a white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is its use as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This versatile reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of conjugated polymers with tailored electronic and optical properties. By copolymerizing the fluorene boronic acid with various aryl dihalides, a wide range of materials for organic electronics can be accessed.

Experimental Protocol: Suzuki Polymerization

-

In a Schlenk flask under an argon atmosphere, combine (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid (1.0 equiv), an aryl dihalide (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).

-

Add a degassed solvent mixture, typically toluene and a 2 M aqueous solution of potassium carbonate.

-

Heat the reaction mixture to reflux (approximately 90-100°C) and stir vigorously for 24-48 hours.

-

Monitor the progress of the polymerization by gel permeation chromatography (GPC).

-

After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.

-

Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally, the desired solvent (e.g., chloroform) to remove catalyst residues and low molecular weight oligomers.

Device Fabrication and Performance

Polymers derived from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid are widely used as the active layer in organic electronic devices. The following sections provide representative protocols for the fabrication of OLEDs and organic solar cells.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are known for their high photoluminescence quantum yields, making them excellent candidates for the emissive layer in OLEDs.

Device Fabrication Protocol:

-

Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Treat the substrate with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Spin-coat a hole injection layer (HIL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO and anneal at 120°C for 10 minutes.

-

Prepare a solution of the fluorene-based polymer in a suitable solvent (e.g., chloroform or toluene).

-

Spin-coat the polymer solution onto the HIL to form the emissive layer (EML).

-

Transfer the substrate to a high-vacuum chamber (<10⁻⁶ Torr) for the deposition of the electron transport layer (ETL), such as 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi), and the cathode, typically lithium fluoride (LiF) followed by aluminum (Al).

Table 3: Representative Performance Data for a Fluorene-Based OLED

| Parameter | Value |

| Turn-on Voltage | 3.5 V |

| Maximum Luminance | 10,000 cd/m² |

| Maximum External Quantum Efficiency (EQE) | 5.0% |

| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.17, 0.18) (Blue Emission) |

Organic Solar Cells (OSCs)

In organic solar cells, fluorene-based polymers can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.

Device Fabrication Protocol:

-

Follow steps 1 and 2 of the OLED fabrication protocol for substrate cleaning.

-

Spin-coat and anneal a PEDOT:PSS hole transport layer (HTL).

-

Prepare a blend solution of the fluorene-based polymer (donor) and an acceptor (e.g., PC₇₁BM) in a solvent like chlorobenzene.

-

Spin-coat the blend solution onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Anneal the active layer to optimize the morphology.

-

Deposit a cathode, such as calcium followed by aluminum, via thermal evaporation under high vacuum.

Table 4: Representative Performance Data for a Fluorene-Based Organic Solar Cell

| Parameter | Value |

| Open-Circuit Voltage (Voc) | 0.90 V |

| Short-Circuit Current Density (Jsc) | 10.0 mA/cm² |

| Fill Factor (FF) | 0.65 |

| Power Conversion Efficiency (PCE) | 5.85% |

Conclusion

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a versatile and indispensable building block for the synthesis of advanced organic electronic materials. Its well-defined structure allows for the creation of polymers with excellent solubility, high fluorescence, and good charge transport properties. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers and scientists working in the field of organic electronics to utilize this important compound in the development of next-generation OLEDs, solar cells, and other electronic devices.

References

Spectroscopic and Synthetic Profile of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and key applications of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid, a vital building block in the field of organic electronics and materials science. Due to the limited availability of direct spectroscopic data for the title compound, this guide presents data for the closely related and structurally similar analogue, (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid, as a reliable proxy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid. These values provide a strong reference for the characterization of the mono-boronic acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 | d | 2H | Aromatic CH adjacent to B(OH)₂ |

| 7.95 | s | 2H | Aromatic CH |

| 7.85 | d | 2H | Aromatic CH |

| 2.10 | t | 4H | α-CH₂ of hexyl chains |

| 1.10-1.30 | m | 12H | -(CH₂)₃- of hexyl chains |

| 0.80 | t | 6H | Terminal CH₃ of hexyl chains |

| 0.60 | m | 4H | β-CH₂ of hexyl chains |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (9,9-dihexyl-9H-fluorene-2,7-diyl)diboronic acid [2]

| Chemical Shift (δ) ppm | Assignment |

| ~151 | Aromatic C (quaternary) |

| ~140 | Aromatic C-B |

| ~135 | Aromatic CH |

| ~130 | Aromatic CH |

| ~120 | Aromatic CH |

| ~55 | Quaternary C at position 9 (C(CH₂R)₂) |

| ~40 | α-CH₂ of hexyl chains |

| ~31 | -(CH₂)ₓ- of hexyl chains |

| ~29 | -(CH₂)ₓ- of hexyl chains |

| ~24 | -(CH₂)ₓ- of hexyl chains |

| ~22 | -(CH₂)ₓ- of hexyl chains |

| ~14 | Terminal CH₃ of hexyl chains |

Note: Specific peak assignments may vary. Data is inferred from typical chemical shift ranges for fluorene derivatives.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Poly(9,9-dihexyl-9H-fluorene) Derivatives [1][3]

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3400 (broad) | O-H stretch (from B(OH)₂ and adsorbed water) |

| 2925, 2855 | C-H asymmetric and symmetric stretching (alkyl) |

| ~1605 | C=C stretching (aromatic) |

| ~1465 | CH₂ scissoring |

| ~1380 | B-O stretching |

| ~815 | C-H out-of-plane bending (aromatic) |

Experimental Protocols

This section details the methodologies for the synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction, along with general procedures for spectroscopic analysis.

Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

The synthesis is a two-step process starting from 2-bromofluorene.

Step 1: Synthesis of 2-bromo-9,9-dihexyl-9H-fluorene [4]

-

Reaction Setup: In a round-bottom flask, combine 2-bromofluorene (1.0 eq.), 1-bromohexane (3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).

-

Addition of Base: Add a 50% aqueous solution of sodium hydroxide.

-

Reaction Conditions: Stir the biphasic mixture vigorously at 75-85 °C for 12-16 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield 2-bromo-9,9-dihexyl-9H-fluorene as a white solid.

Step 2: Synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid (General Procedure)[5][6]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-9,9-dihexyl-9H-fluorene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting organolithium species, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Hydrolysis: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Workup: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by an acid-base extraction procedure. To do this, dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1 M NaOH). The aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is then collected by filtration, washed with water, and dried.[7]

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)[8][9]

-

Reaction Setup: To a Schlenk flask, add (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, and remove the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: Prepare samples by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7][8]

-

FTIR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.[5]

-

Mass Spectrometry: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (µg/mL to ng/mL range). Boronic acids can sometimes form boroxines (cyclic anhydrides) in the mass spectrometer source; derivatization to the pinacol ester or analysis in the presence of a diol can mitigate this.[6]

Visualizations

The following diagrams illustrate the key synthetic pathways involving (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid.

Caption: Synthetic workflow for (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid and its use.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of (9,9-Dihexyl-9H-fluoren-2-yl) Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(9,9-dihexylfluorene) through Suzuki coupling polymerization, a cornerstone method for generating conjugated polymers. While the direct homopolymerization of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is less common, the standard and well-established protocol involves the reaction of a dibromo-fluorene derivative with a fluorene-diboronic acid or its ester. This document outlines the protocols, expected outcomes, and applications relevant to materials science and optoelectronics.

Introduction

Polyfluorenes are a class of conjugated polymers that have garnered significant attention due to their excellent charge transport properties, high photoluminescence quantum yields, and robust thermal and chemical stability.[1] These characteristics make them highly desirable materials for a range of organic optoelectronic devices, including organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and organic field-effect transistors (OFETs).[1] The 9,9-dihexyl substituents on the fluorene backbone enhance the solubility of the polymer in common organic solvents, facilitating its processing from solution for device fabrication.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of polyfluorenes and other conjugated polymers.[2][3] This palladium-catalyzed reaction forms carbon-carbon bonds between an organohalide and an organoboron compound, enabling the construction of well-defined polymer backbones.[2] By carefully controlling the reaction conditions, such as the catalyst, base, and solvent system, the molecular weight, polydispersity, and end-groups of the resulting polymer can be tailored.[4]

This document provides a detailed experimental protocol for the synthesis of poly(9,9-dihexylfluorene) via a Suzuki-Miyaura polymerization, along with representative characterization data and a discussion of the polymer's applications.

Data Presentation

Table 1: Representative Molecular Weight Data for Poly(9,9-dihexylfluorene) Synthesized via Suzuki Polymerization

| Entry | Catalyst System | Base | Solvent System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 15.2 | 33.4 | 2.2 |

| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄·3H₂O | Dioxane/Toluene/H₂O | 25.8 | 59.3 | 2.3 |

| 3 | Pd₂(dba)₃ / t-Bu₃P | CsF | THF/H₂O | 45.5 | 55.9 | 1.23 |

Note: The data presented are representative values from literature for similar polyfluorene syntheses and may vary depending on the specific reaction conditions.

Experimental Protocols

Synthesis of Poly(9,9-dihexylfluorene) via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of poly(9,9-dihexylfluorene) from 2,7-dibromo-9,9-dihexylfluorene and 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.

Materials:

-

2,7-Dibromo-9,9-dihexylfluorene

-

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester[5]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O)

-

Toluene (anhydrous)

-

Dioxane (anhydrous)

-

Deionized water

-

Methanol

-

Hydrochloric acid (HCl)

-

Nitrogen or Argon gas

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert gas supply (N₂ or Ar) with manifold

-

Cannula for liquid transfer

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Monomer and Reagent Preparation: In a Schlenk flask, combine 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol, 1.0 eq.), 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol, 1.0 eq.), and potassium phosphate tribasic monohydrate (4.0 mmol, 4.0 eq.).

-

Solvent Addition: Add a mixture of anhydrous toluene (10 mL), anhydrous dioxane (5 mL), and deionized water (5 mL) to the flask.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble nitrogen or argon gas through the mixture for at least 30 minutes.

-

Catalyst Preparation: In a separate small flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of anhydrous toluene. Purge this solution with nitrogen or argon.

-

Initiation of Polymerization: Using a cannula, transfer the catalyst solution to the reaction flask containing the monomers and base.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours. The mixture will become viscous as the polymer forms.

-

Polymer Precipitation and Purification:

-

After cooling to room temperature, pour the viscous reaction mixture into a beaker containing 200 mL of rapidly stirring methanol.

-

A fibrous polymer precipitate will form. Collect the polymer by filtration.

-

Wash the polymer with methanol, followed by a dilute HCl solution to remove any residual base, and then with deionized water until the washings are neutral.

-

To further purify the polymer, dissolve it in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitate it into methanol. Repeat this dissolution-precipitation step two more times.

-

-

Drying: Dry the final polymer product in a vacuum oven at 40-50 °C overnight.

Characterization:

The resulting poly(9,9-dihexylfluorene) can be characterized by various techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Caption: Experimental workflow for the synthesis of poly(9,9-dihexylfluorene).

References

- 1. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 9,9-二己基芴-2,7-二硼酸二(1,3-丙二醇)酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of Polyfluorenes Using Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorenes (PFs) are a significant class of conjugated polymers that have garnered substantial interest due to their exceptional photoactive and electroactive properties.[1][2] Their high photoluminescence quantum efficiency, thermal stability, and the tunability of their emission color make them prime candidates for a variety of applications, including organic light-emitting diodes (OLEDs), polymer solar cells, and fluorescent probes for bioimaging.[1][2][3] The functionalization at the C9 position of the fluorene monomer allows for the incorporation of various side chains to modulate solubility and introduce specific functionalities, which is particularly relevant for applications in drug delivery and diagnostics.[4][5]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of polyfluorenes.[6] This palladium-catalyzed reaction forms carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[6] The use of boronic acid derivatives in the polymerization of fluorene monomers offers a robust and efficient route to well-defined polymer structures with controlled molecular weights.[7] This document provides detailed protocols for the synthesis of various polyfluorene derivatives via Suzuki coupling, along with quantitative data and visualizations to aid researchers in their experimental design.

Experimental Protocols

Protocol 1: Synthesis of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF) via Solution-Phase Suzuki Polymerization

This protocol describes the synthesis of a common polyfluorene homopolymer, PF, using a solution-phase Suzuki coupling reaction.

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid

-

9,9-dioctyl-2,7-dibromofluorene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Degassed water

-

Methanol

Procedure:

-

Inside a glove box, add 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), and K₂CO₃ (231 mg, 1.672 mmol) to a 10-mL Schlenk flask.[8]

-

Add THF (4 mL) and degassed water (4 mL) to the reaction mixture.[8]

-

Seal the Schlenk flask and reflux the mixture for 48 hours.[8]

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

-

Refrigerate the precipitated polymer overnight to complete the precipitation.

-

Collect the polymer by filtration, wash with methanol, and dry under reduced pressure.

Characterization:

The resulting polymer can be characterized by ¹H NMR spectroscopy and gel permeation chromatography (GPC) to determine its structure, molecular weight (Mn), and polydispersity (Đ). For PF synthesized by this method, typical results are Mn = 9.3 kDa and Đ = 1.9.[8]

Protocol 2: Mechanochemical Synthesis of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF)

This protocol outlines a solvent-free, mechanochemical approach for the synthesis of PF, offering a more environmentally friendly alternative to solution-phase methods.[8][9]

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid

-

9,9-dioctyl-2,7-dibromofluorene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Stainless-steel balls (5 mm diameter)

-

Methanol

Procedure:

-

To a 5 mL stainless steel grinding jar, add 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), K₂CO₃ (231 mg, 1.67 mmol), and four stainless-steel balls.[8]

-

Seal the grinding jar and place it in a vibrational ball mill.

-

Mill the mixture for 30 minutes at 1800 rpm.[8]

-

After milling, precipitate the product by transferring the contents of the jar to methanol.

-

Refrigerate the mixture overnight.

-

Collect the polymer by filtration, wash with methanol, and dry under reduced pressure.

Characterization:

Characterization by ¹H NMR and GPC is performed as in Protocol 1. Typical results for mechanochemically synthesized PF are Mn = 8.3 kDa and Đ = 2.1.[8]

Quantitative Data Summary

The following tables summarize the reaction conditions and resulting polymer properties for the synthesis of different polyfluorenes using boronic acid derivatives.

Table 1: Synthesis of Polyfluorene (PF) Derivatives

| Polymer | Monomer 1 | Monomer 2 | Catalyst | Base | Method | Time | Mn (kDa) | Đ | Reference |

| PF | 9,9-dioctylfluorene-2,7-diboronic acid | 9,9-dioctyl-2,7-dibromofluorene | Pd(OAc)₂ | K₂CO₃ | Solution | 48 h | 9.3 | 1.9 | [8] |

| PF | 9,9-dioctylfluorene-2,7-diboronic acid | 9,9-dioctyl-2,7-dibromofluorene | Pd(OAc)₂ | K₂CO₃ | Mechanochemical | 30 min | 8.3 | 2.1 | [8] |

| PFBT | 9,9-dioctylfluorene-2,7-diboronic acid | 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Pd(OAc)₂ | K₂CO₃ | Mechanochemical | 5 min | 5.8 | 1.8 | [8] |

| PFN | 9,9-dioctylfluorene-2,7-diboronic acid | 2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene | Pd(OAc)₂ | K₂CO₃ | Mechanochemical | - | - | - | [8] |

| Poly(9,9-dioctylfluorene) | 1a | - | 2 | Na₂CO₃ | Chain-Growth | 30 min | 17.7 | 1.33 | [10] |

Note: For PFN, specific quantitative data for Mn and Đ were not provided in the cited source under the same format.

Visualizations

Suzuki Polycondensation Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization for the synthesis of polyfluorenes.

Caption: Catalytic cycle for Suzuki polycondensation.

Experimental Workflow for Polyfluorene Synthesis

This diagram outlines the general experimental workflow from monomer preparation to polymer characterization.

Caption: Experimental workflow for polyfluorene synthesis.

References

- 1. Polyfluorene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Polyfluorene nanoparticles coated with folate-functionalized triblock copolymer: effective agents for targeted cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Mechanistic aspects of polyfluorene synthesis using controlled Suzuki-Miyaura catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols: (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid in Blue OLED Emitters

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key building block in the synthesis of high-performance blue-emitting organic materials for Organic Light-Emitting Diodes (OLEDs). The fluorene core provides a rigid and highly fluorescent backbone, while the dihexyl chains at the 9-position enhance solubility and processability, crucial for device fabrication. The boronic acid functional group at the 2-position allows for versatile carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions, to create conjugated polymers and oligomers with tailored optoelectronic properties. These materials are instrumental in achieving efficient and stable blue emission in OLEDs, a critical component for full-color displays and solid-state lighting.

Application in Blue OLED Emitters

Materials derived from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid are predominantly used as the emissive layer (EML) in blue OLEDs. Polyfluorenes (PFOs), a prominent class of polymers synthesized using this monomer, are renowned for their strong blue emission, high charge carrier mobility, and good thermal stability. By copolymerizing (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid with various aromatic dibromides, the emission color, electron/hole injection properties, and overall device performance can be finely tuned.

Quantitative Data Summary

The performance of blue OLEDs incorporating fluorene-based polymers can vary significantly based on the specific copolymer structure and device architecture. Below is a summary of representative performance data for blue-emitting OLEDs based on fluorene copolymers.

| Polymer/Emitter | Device Structure | Max. Emission (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |

| Poly(9,9-dihexylfluorene) (PDHF) | ITO/PEDOT:PSS/PDHF/Ca/Al | 440 | ~0.1 | >100 | - | Sky-blue |

| Fluorene-Benzothiadiazole Copolymer (F8BT) | ITO/PEDOT:PSS/F8BT/Ca/Al | 535 (Green-Yellow) | 1.91 | 5940 | - | (Not specified) |

| Fluorene-Triphenylamine Copolymer | ITO/PEDOT-PSS/Polymer/TPBI/LiF/Al | Blue | - | 1946 | 1.63 | (Not specified) |

| Spiro-fluorene based host with DSA-Ph dopant | ITO/DNTPD/NPB/Host:5% Dopant/Alq3/Al-LiF | 468 | - | - | 7.03 | (Not specified)[1][2] |

| Fluorene-based host with BDT3FL dopant | Optimized structure | Deep-blue | 3.9 | >200 | - | (0.15, 0.14)[3] |

Experimental Protocols

Synthesis of Poly[(9,9-dihexyl-9H-fluorene-2,7-diyl)-co-(aryl)] via Suzuki Coupling

This protocol describes a general method for the copolymerization of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid with a dibromoaryl comonomer.

Materials:

-

(9,9-Dihexyl-9H-fluorene-2,7-diyl)diboronic acid (or a mixture of the 2-boronic acid and a dibromo-fluorene derivative)

-

Dibromoaryl comonomer (e.g., 1,4-dibromobenzene, 2,7-dibromo-9,9-dihexylfluorene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of the fluorene boronic acid derivative and the dibromoaryl comonomer in toluene.

-

Aqueous Base: Prepare a 2 M aqueous solution of potassium carbonate.

-

Degassing: Degas both the monomer solution and the aqueous base solution by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Catalyst Addition: To the monomer solution, add the palladium catalyst (e.g., 1-2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4-8 mol% PPh₃).

-

Reaction Initiation: Add the degassed aqueous base to the reaction mixture.

-

Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) under a positive pressure of argon or nitrogen. The reaction is typically stirred for 24-72 hours.

-

Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer.

-

Purification: Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane) to remove low molecular weight oligomers.

-

Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.

Fabrication of a Multilayer Blue OLED

This protocol outlines the fabrication of a typical multilayer OLED device using a solution-processed emissive layer.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

The synthesized fluorene-based blue-emitting polymer

-

Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃), 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi))

-

Low work function metal for cathode (e.g., Calcium (Ca), Barium (Ba), or Lithium Fluoride (LiF)/Aluminum (Al))

-

Organic solvent for the emissive polymer (e.g., toluene, chloroform, chlorobenzene)

-

Deionized water, isopropanol, acetone

-

Nitrogen gas for glovebox environment

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen atmosphere or on a hotplate in air.

-

Emissive Layer (EML) Deposition: Transfer the substrate into a nitrogen-filled glovebox. Prepare a solution of the fluorene-based polymer in a suitable organic solvent (e.g., 5-10 mg/mL in toluene). Spin-coat the polymer solution on top of the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 50-80 nm). Anneal the film at a temperature below the polymer's glass transition temperature (e.g., 80-100 °C) for 20-30 minutes to remove residual solvent.

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Deposit the ETL material (e.g., TPBi, 20-40 nm).

-

Deposit a thin layer of LiF (0.5-1 nm) or a low work function metal like Ca or Ba (5-10 nm).

-

Deposit a thicker layer of Aluminum (Al, 100-150 nm) as the cathode.

-

-

Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen atmosphere to protect the organic layers and the reactive cathode from oxygen and moisture.

Device Characterization

-

Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photodiode or a spectroradiometer.

-

Electroluminescence (EL) Spectra: Record with a spectroradiometer to determine the emission color and calculate the CIE coordinates.

-

External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum.

Visualizations

Synthesis Workflow

Caption: Suzuki polymerization workflow for synthesizing a blue-emitting polyfluorene.

OLED Fabrication Workflow

Caption: Step-by-step workflow for fabricating a multilayer blue OLED.

OLED Device Architecture

Caption: Layered architecture of a typical blue OLED device.

References

Application of (9,9-Dihexyl-9H-fluoren-2-yl)boronic Acid in Organic Field-Effect Transistors (OFETs)

Application Note & Protocols

Introduction

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is a key building block in the synthesis of high-performance conjugated polymers for organic electronic applications. Its fluorene core provides excellent charge transport properties and high photoluminescence quantum yield, while the two hexyl chains at the 9-position ensure good solubility in common organic solvents, facilitating solution-based processing of organic field-effect transistors (OFETs). This monomer is particularly well-suited for creating copolymers through Suzuki coupling reactions, allowing for the fine-tuning of the electronic and morphological properties of the resulting semiconductor layer.

This document provides detailed application notes and experimental protocols for the use of (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid in the fabrication of OFETs. While specific performance data for polymers derived directly from the dihexylfluorene boronic acid is not extensively reported, this note will utilize data from the closely related and well-studied 9,9-dioctylfluorene derivatives, which are expected to exhibit very similar electronic characteristics.

Application in OFETs

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is primarily used as a monomer in the synthesis of conjugated copolymers for the active semiconductor layer in OFETs. By copolymerizing it with various electron-accepting or electron-donating comonomers, the energy levels (HOMO/LUMO) and charge transport characteristics of the resulting polymer can be tailored.

A common strategy is to copolymerize it with an electron-deficient unit, such as benzothiadiazole (BT), to create a donor-acceptor (D-A) copolymer. This approach can lead to materials with ambipolar charge transport or optimized unipolar (hole or electron) transport. Polyfluorene-based copolymers are known for their good charge transport properties and environmental stability.

Quantitative Data Presentation

The following tables summarize typical performance data for OFETs based on copolymers of 9,9-dialkylfluorene with benzothiadiazole (F8BT), which serves as a close analogue for copolymers derived from (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid.

Table 1: Hole and Electron Mobility in Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) OFETs

| Device Configuration | Active Layer | Dielectric | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |

| Top-Gate, Bottom-Contact | F8BT | PMMA | 1 x 10⁻³ - 5 x 10⁻³ | 5 x 10⁻⁴ - 2 x 10⁻³ | > 10⁴ | [1] |

| Bottom-Gate, Top-Contact | F8BT | SiO₂ | 1 x 10⁻⁴ | 1 x 10⁻⁴ | ~10⁵ |

Note: The performance of OFETs is highly dependent on processing conditions such as solvent, annealing temperature, and substrate surface treatment.

Experimental Protocols

Synthesis of Poly(9,9-dihexylfluorene-alt-benzothiadiazole) (PFHBT) via Suzuki Coupling

This protocol describes a typical Suzuki polycondensation reaction to synthesize a copolymer of (9,9-Dihexyl-9H-fluoren-2,7-diyl)bis(boronic acid pinacol ester) and a dibrominated comonomer, such as 4,7-dibromo-2,1,3-benzothiadiazole.

Materials:

-

(9,9-Dihexyl-9H-fluoren-2,7-diyl)bis(boronic acid pinacol ester)

-

4,7-Dibromo-2,1,3-benzothiadiazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene (anhydrous)

-

Aqueous sodium carbonate solution (2 M)

-

Methanol

-

Acetone

-

Chloroform

Procedure:

-

In a Schlenk flask, dissolve equimolar amounts of (9,9-Dihexyl-9H-fluoren-2,7-diyl)bis(boronic acid pinacol ester) and 4,7-dibromo-2,1,3-benzothiadiazole in anhydrous toluene.

-

Degas the solution by bubbling with argon for 30 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the monomers).

-

Add the 2 M aqueous sodium carbonate solution.

-

Heat the mixture to reflux (around 90-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.

-

Filter the precipitated polymer and wash it sequentially with methanol and acetone to remove oligomers and catalyst residues.

-

Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform to collect the desired polymer fraction.

-

Dry the polymer under vacuum.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol outlines the fabrication of a solution-processed OFET using the synthesized polymer.

Materials:

-

Synthesized poly(9,9-dihexylfluorene-alt-benzothiadiazole) (PFHBT)

-

Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

-

Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

-

Organic solvent for the polymer (e.g., chloroform, chlorobenzene, or p-xylene)

-

Gold (Au) for source and drain electrodes

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-